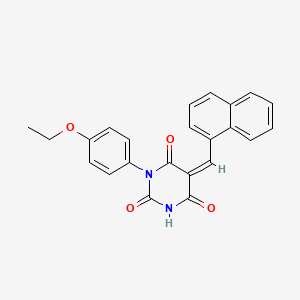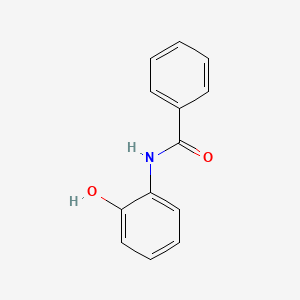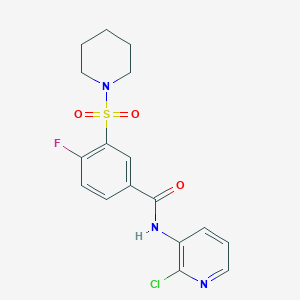
1-(4-ethoxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethoxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as ENPT, is a pyrimidine derivative that has gained attention in recent years due to its potential applications in scientific research. ENPT is a heterocyclic compound that contains a pyrimidine ring and two aromatic rings, making it a unique and complex molecule. In
Mecanismo De Acción
The mechanism of action of 1-(4-ethoxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and transcription. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to inhibit the replication of viruses by interfering with their ability to replicate their genetic material.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of enzymes involved in DNA replication and transcription. Physiologically, this compound has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-ethoxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its high purity and stability. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, this compound also has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 1-(4-ethoxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of novel materials using this compound as a building block. Another potential direction is the further exploration of this compound's potential as an anticancer and antiviral agent. Additionally, the development of new synthesis methods for this compound could lead to the production of new derivatives with unique properties.
Métodos De Síntesis
The synthesis of 1-(4-ethoxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 4-ethoxyaniline and 1-naphthaldehyde in the presence of acetic acid and ammonium acetate. The resulting product is purified through recrystallization, yielding pure this compound. This method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
1-(4-ethoxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been shown to have anticancer and antiviral properties. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In biochemistry, this compound has been studied for its potential as a fluorescent probe for the detection of biomolecules.
Propiedades
IUPAC Name |
(5Z)-1-(4-ethoxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-2-29-18-12-10-17(11-13-18)25-22(27)20(21(26)24-23(25)28)14-16-8-5-7-15-6-3-4-9-19(15)16/h3-14H,2H2,1H3,(H,24,26,28)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLGYXVXOKGZCV-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5124383.png)

![(3S*,4S*)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-pyrrolidinol](/img/structure/B5124395.png)
![2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5124397.png)
![4-fluoro-3-[(heptafluoropropyl)sulfonyl]benzoic acid](/img/structure/B5124405.png)
![2-methyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124411.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5124414.png)

![5-[2-(benzyloxy)-5-chlorobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124424.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5124429.png)

![5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5124458.png)
![5-[6-(cyclohexylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B5124462.png)
![ethyl [5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5124467.png)